
2-(1H-pyrrol-2-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-pyrrol-2-yl)prop-2-enoic acid is an organic compound with the molecular formula C7H7NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-2-yl)prop-2-enoic acid typically involves the reaction of pyrrole with acrolein in the presence of a base. The reaction proceeds through a Michael addition followed by an aldol condensation to yield the desired product . The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
the scalability of the synthetic route mentioned above suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-pyrrol-2-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into pyrrole-2-ylpropanoic acid.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) under controlled conditions
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acid derivatives
Reduction: Pyrrole-2-ylpropanoic acid
Substitution: Various halogenated or nitrated pyrrole derivatives
Applications De Recherche Scientifique
2-(1H-pyrrol-2-yl)prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1H-pyrrol-2-yl)prop-2-enoic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrrole-2-carboxylic acid
- Pyrrole-2-ylpropanoic acid
- Indole-2-carboxylic acid
Uniqueness
2-(1H-pyrrol-2-yl)prop-2-enoic acid is unique due to its conjugated double bond system, which imparts distinct chemical reactivity and potential biological activity compared to other pyrrole derivatives. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications .
Propriétés
Formule moléculaire |
C7H7NO2 |
|---|---|
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
2-(1H-pyrrol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H7NO2/c1-5(7(9)10)6-3-2-4-8-6/h2-4,8H,1H2,(H,9,10) |
Clé InChI |
JGNXKTOZHBRZTB-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=CN1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



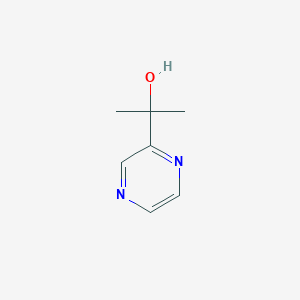
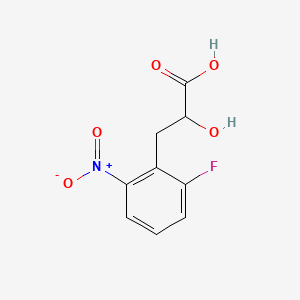
![{1-Ferra-1,1'-spirobi[pentacyclo[2.2.0.0^{1,3}.0^{1,5}.0^{2,6}]hexane]-2,2',4,4'-tetraen-6-yl}methanamine](/img/structure/B15321105.png)
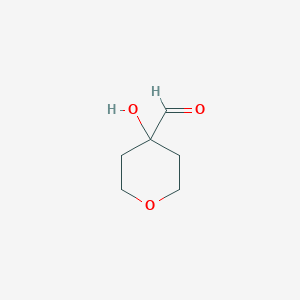
![Sodium2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15321118.png)
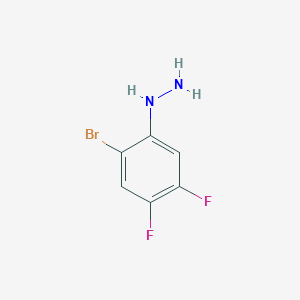


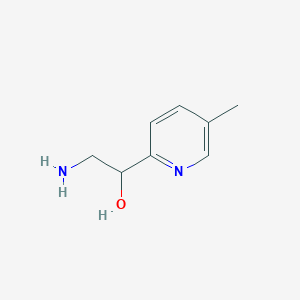


![methyl1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylatehydrochloride](/img/structure/B15321154.png)
![1-{1-[3-(Difluoromethoxy)phenyl]cyclopropyl}methanaminehydrochloride](/img/structure/B15321161.png)
